molecular formula C17H18N2O5S2 B5043078 2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine

2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine

Cat. No.: B5043078
M. Wt: 394.5 g/mol
InChI Key: MLTONEKAVWQAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the condensation of 4-methoxybenzaldehyde with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative to form the thiazolidine ring. Reaction conditions such as temperature, solvent, and reaction time would need to be optimized for maximum yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors for more efficient and consistent production, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert the nitro group to an amino group, potentially altering the compound’s properties.

    Substitution: The methoxy and methyl groups could be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but could include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines, and substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine could be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential biological activity. Thiazolidine derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties, so this compound could be evaluated for similar activities.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its functional groups might impart specific properties that are useful in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine might include other thiazolidine derivatives with different substituents. Examples could include:

  • 2-(4-Methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine
  • 2-(4-Methylphenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both methoxy and nitro groups, along with the thiazolidine ring, may impart unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-12-3-8-15(11-16(12)19(20)21)26(22,23)18-9-10-25-17(18)13-4-6-14(24-2)7-5-13/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTONEKAVWQAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.